1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone typically involves the reaction of 7-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
7-Methoxynaphthalene+Phenoxyacetyl chloridePyridine, Reflux1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-methoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxynaphthalene-2-carboxylic acid
- 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanol
- (7-Methoxynaphthalen-2-yl)boronic acid
Uniqueness
1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
141591-14-2 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H16O3/c1-21-18-10-9-14-7-8-15(11-16(14)12-18)19(20)13-22-17-5-3-2-4-6-17/h2-12H,13H2,1H3 |
InChI Key |
DWFQULOAUYHCBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C(=O)COC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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